

In-Depth Technical Guide: Binding Affinity of UU-T02 to β -Catenin

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Compound of Interest

Compound Name: UU-T02

Cat. No.: B611609

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This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **UU-T02** to its target protein, β -catenin. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the relevant signaling pathway context.

Core Finding: Direct and Selective Binding

UU-T02 is a novel small molecule designed to inhibit the protein-protein interaction between β -catenin and T-cell factor (TCF). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. **UU-T02** directly binds to β -catenin, thereby preventing its association with TCF and subsequent activation of target gene transcription.

Quantitative Binding Affinity Data

The binding affinity of **UU-T02** to β -catenin has been characterized using multiple biophysical and biochemical assays. The key quantitative metrics are summarized in the table below.

Parameter	Value	Assay Method	Target Interaction	Reference
Dissociation Constant (KD)	418 nM	Isothermal Titration Calorimetry (ITC)	Direct binding of UU-T02 to β -catenin	[1]
Inhibition Constant (Ki)	1.32 μ M	Fluorescence Polarization (FP) Assay	Inhibition of β -catenin/TCF4 interaction	[1]
Inhibition Constant (Ki)	1.36 μ M	Fluorescence Polarization (FP) Assay	Inhibition of β -catenin/Tcf PPI	[2][3]
IC50	6.3 μ M	Not Specified	Inhibition of β -catenin/Tcf4 interaction	[2]
Selectivity (IC50)	175-fold vs. β -catenin/E-cadherin	Not Specified	UU-T02 shows higher selectivity for the β -catenin/Tcf interaction over the β -catenin/E-cadherin interaction.	[1]
Selectivity (IC50)	64-fold vs. β -catenin/APC	Not Specified	UU-T02 demonstrates greater selectivity for the β -catenin/Tcf interaction compared to the β -catenin/APC interaction.	[1]

Experimental Protocols

The determination of the binding affinity of **UU-T02** to β -catenin involved the following key experimental methodologies:

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand (**UU-T02**) to a protein (β -catenin). This method allows for the determination of the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

General Protocol:

- A solution of β -catenin is placed in the sample cell of the calorimeter.
- A solution of **UU-T02** is loaded into a syringe.
- The **UU-T02** solution is injected in small aliquots into the β -catenin solution.
- The heat released or absorbed during the binding event is measured after each injection.
- The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
- The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the KD.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the inhibition of a protein-protein interaction. In the context of **UU-T02**, this assay measures the displacement of a fluorescently labeled TCF peptide from β -catenin by the inhibitor.

General Protocol:

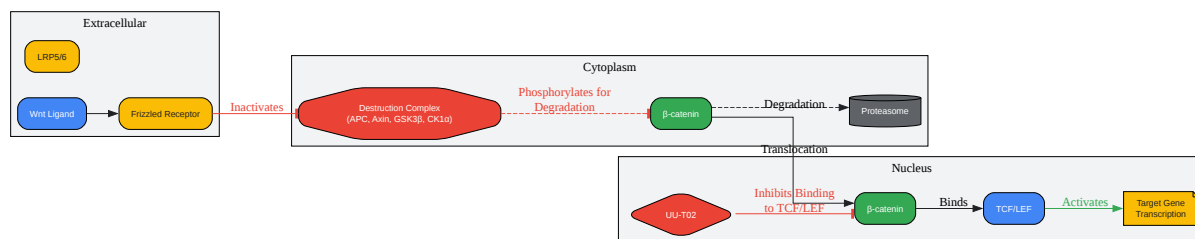
- A fluorescently labeled TCF peptide is incubated with β -catenin, resulting in a high fluorescence polarization signal due to the large size of the complex.
- Increasing concentrations of the inhibitor (**UU-T02**) are added to the mixture.

- **UU-T02** competes with the fluorescently labeled TCF peptide for binding to β -catenin.
- As the fluorescent peptide is displaced, its rotational motion increases, leading to a decrease in the fluorescence polarization signal.
- The data are plotted as fluorescence polarization versus the inhibitor concentration.
- The IC50 value (the concentration of inhibitor required to displace 50% of the labeled peptide) is determined from the resulting curve, and this can be converted to a Ki value.

Signaling Pathway and Mechanism of Action

UU-T02 acts as an inhibitor of the canonical Wnt/ β -catenin signaling pathway. In the absence of a Wnt signal, β -catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, GSK3 β , and CK1 α) and subsequently targeted for proteasomal degradation.[4] Upon Wnt signaling, this destruction complex is inhibited, leading to the accumulation of β -catenin in the cytoplasm and its translocation to the nucleus.[4] In the nucleus, β -catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes involved in cell proliferation and survival.[1][4]

UU-T02 disrupts this final step by binding directly to β -catenin and preventing its interaction with TCF4.[1] This leads to the downregulation of Wnt target gene expression and can inhibit the growth of Wnt-dependent cancer cells.[2]

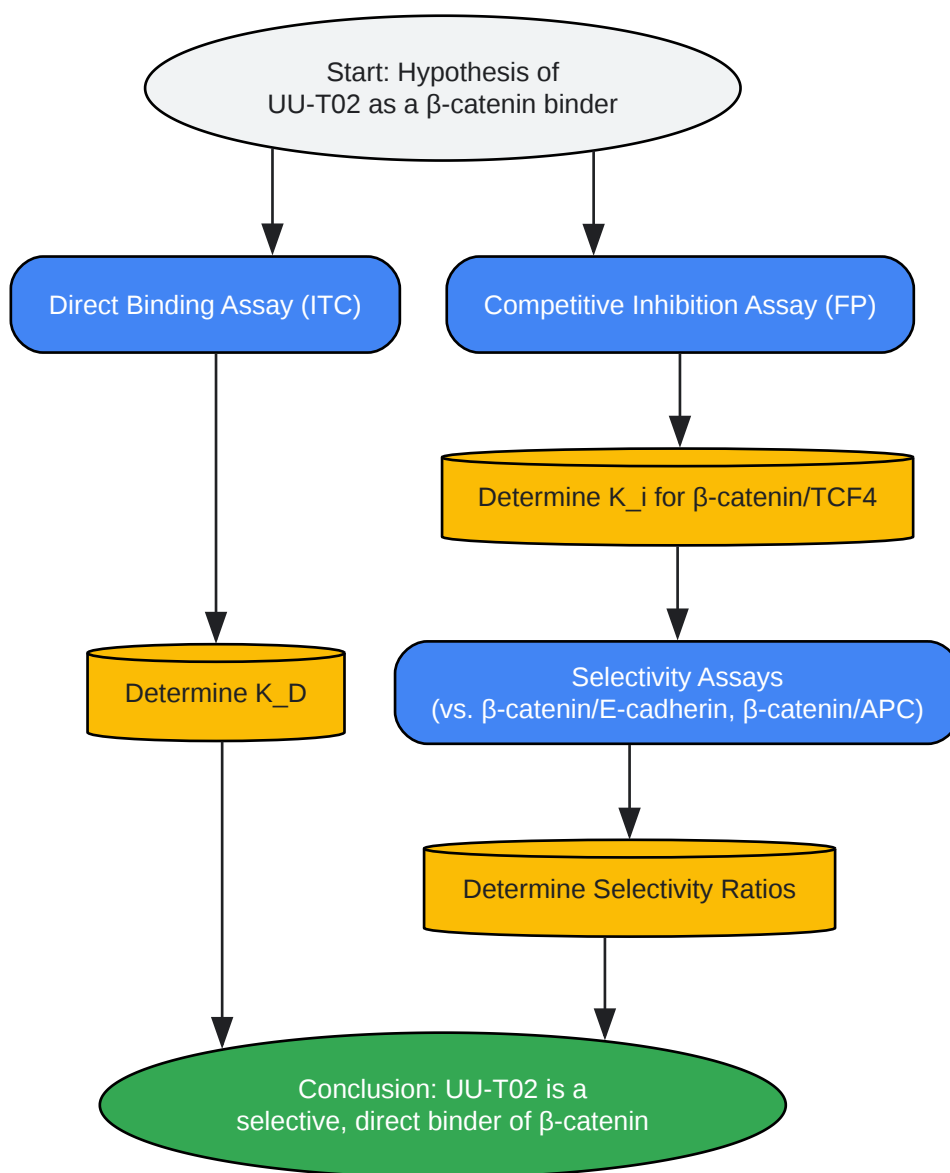


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Caption: Inhibition of the Wnt/β-catenin signaling pathway by **UU-T02**.

Logical Workflow for Affinity Determination

The process of determining and characterizing the binding of **UU-T02** to β-catenin follows a logical progression from direct binding assessment to functional inhibition and selectivity profiling.



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Caption: Workflow for determining the binding affinity and selectivity of **UU-T02**.

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